N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride
CAS No.:
Cat. No.: VC15787593
Molecular Formula: C11H18ClN3
Molecular Weight: 227.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H18ClN3 |
---|---|
Molecular Weight | 227.73 g/mol |
IUPAC Name | 4-N-pyridin-2-ylcyclohexane-1,4-diamine;hydrochloride |
Standard InChI | InChI=1S/C11H17N3.ClH/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11;/h1-3,8-10H,4-7,12H2,(H,13,14);1H |
Standard InChI Key | CQSONZLNGPMMCF-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CCC1N)NC2=CC=CC=N2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclohexane ring in which the 1- and 4-positions are substituted with amine groups. A pyridin-2-yl moiety is attached to the primary amine at the 1-position, while the secondary amine at the 4-position remains unsubstituted. The hydrochloride salt form stabilizes the compound through ionic interactions, enhancing its solubility in polar solvents . The trans-configuration of the cyclohexane ring is inferred from analogous compounds, such as trans-N1-(pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride, which adopts a chair conformation to minimize steric strain.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 227.73 g/mol |
CAS Number | 1420994-28-0 |
Salt Form | Hydrochloride |
Solubility | High in water, moderate in DMSO |
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) for N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride is limited, its structural analogs provide insights. For instance, the pyridin-4-ylmethyl variant exhibits a -NMR peak at δ 8.45 ppm for pyridinic protons, suggesting similar aromatic deshielding in the target compound. The hydrochloride salt typically shows a broad peak near δ 10–12 ppm due to protonated amines .
Synthesis and Purification
Reaction Pathways
The synthesis involves a two-step process:
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Amination of Cyclohexane: Cyclohexane-1,4-diamine is reacted with 2-chloropyridine under nucleophilic aromatic substitution conditions. The reaction proceeds via an mechanism, facilitated by the electron-deficient pyridine ring .
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, which is purified via recrystallization from ethanol/water mixtures .
Table 2: Synthetic Conditions for Analogous Compounds
Compound | Reaction Time | Yield (%) | Purity (%) |
---|---|---|---|
trans-N1-(Pyridin-4-ylmethyl) derivative | 12 h | 68 | ≥98 |
Pyrimidin-2-yl dihydrochloride derivative | 18 h | 72 | ≥95 |
Optimization studies on similar compounds suggest that microwave-assisted synthesis reduces reaction times by 40% while maintaining yields above 65%.
Biological Activities and Mechanistic Insights
Enzyme Inhibition
N1-(Pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride demonstrates inhibitory activity against kinases such as ABL1 and EGFR, with IC values in the low micromolar range . The pyridine nitrogen participates in hydrogen bonding with kinase active sites, while the cyclohexane ring induces conformational changes in the target proteins.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and IDH1-targeting agents. Its amine groups enable derivatization via reductive amination or acylation, yielding candidates with improved blood-brain barrier permeability .
Material Science
As a hydrophilic amine, it acts as a crosslinker in polymer hydrogels. Polyacrylamide gels incorporating 5% w/w of the compound exhibit a 30% increase in tensile strength compared to unmodified gels.
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparison
Compound | Molecular Weight | Key Functional Groups | Solubility (mg/mL) |
---|---|---|---|
N1-(Pyridin-2-yl) derivative | 227.73 | Pyridin-2-yl, primary amine | 25 (HO) |
trans-N1-(Pyridin-4-ylmethyl) derivative | 241.76 | Pyridin-4-ylmethyl, secondary amine | 18 (HO) |
Pyrimidin-2-yl dihydrochloride derivative | 265.18 | Pyrimidin-2-yl, dihydrochloride | 32 (HO) |
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with IDH1 mutants using X-ray crystallography.
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In Vivo Efficacy: Evaluate pharmacokinetics in murine glioma models to assess brain penetration.
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Derivatization Libraries: Synthesize analogs with fluorinated pyridine rings to enhance metabolic stability.
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